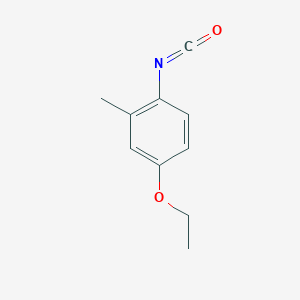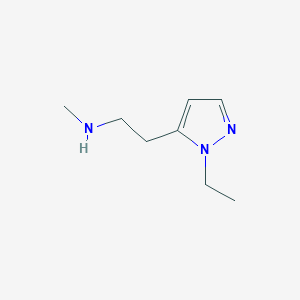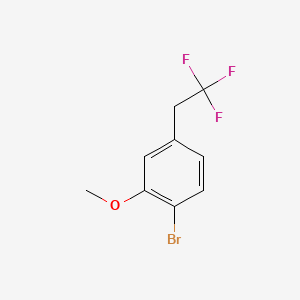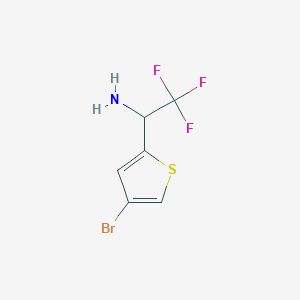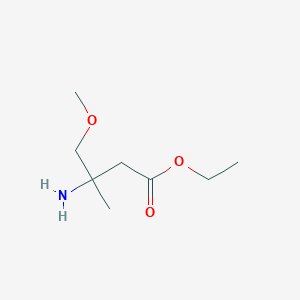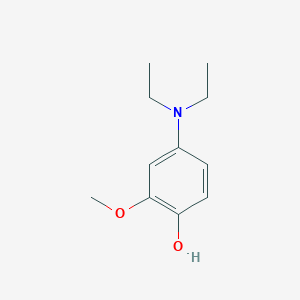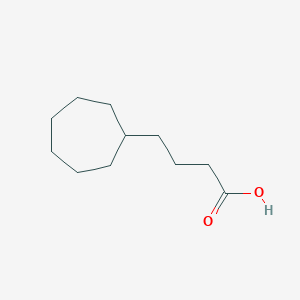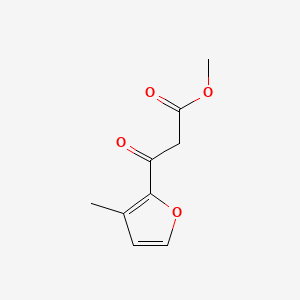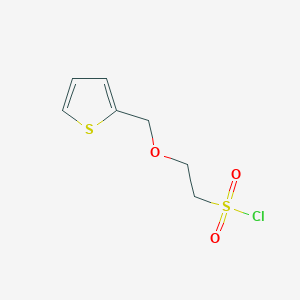
methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate: is an organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a copper or iron-containing catalyst, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product yield and purity. Safety measures are also critical due to the potential hazards associated with the reagents and intermediates used in the synthesis .
化学反応の分析
Types of Reactions: Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino group and other substituents on the pyrazole ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .
科学的研究の応用
Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products
作用機序
The mechanism of action of methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or other enzymes involved in disease pathways, leading to therapeutic effects .
類似化合物との比較
- Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate
- Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate
- Methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate
Uniqueness: Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The position of the amino group and the ester functionality can lead to distinct interactions with molecular targets compared to other similar compounds .
特性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-10-4-5/h3-4,6H,2,8H2,1H3,(H,9,10) |
InChIキー |
LZTVOPAWYHNZCW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=CNN=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione](/img/structure/B13619197.png)

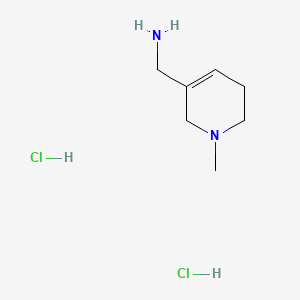
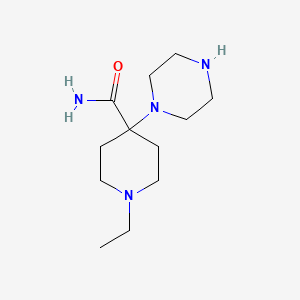
![Tert-butyl 6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13619222.png)
